molecular formula C10H17NO2 B066253 Decahydro-isoquinoline-1-carboxylic acid CAS No. 169390-26-5

Decahydro-isoquinoline-1-carboxylic acid

Cat. No. B066253
M. Wt: 183.25 g/mol
InChI Key: VVWUWTAURHNLGY-UHFFFAOYSA-N
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Description

Decahydro-isoquinoline-1-carboxylic acid, a derivative of isoquinoline, is a compound of interest in various fields, including medicinal chemistry. This compound is part of a larger family of isoquinoline derivatives, which have been extensively studied for their diverse chemical and pharmacological properties.

Synthesis Analysis

The synthesis of related isoquinoline derivatives often involves complex chemical reactions. For example, the synthesis of epimeric cis-decahydroquinoline-5-carboxylic acids involves intramolecular [4 + 2] cycloaddition reactions, as described by Witiak et al. (1981) (Witiak, Tomita, Patch, & Enna, 1981). Additionally, Kamlah et al. (2016) discuss a novel approach to synthesize 1-substituted isoquinolines, highlighting the diverse methodologies employed in this area (Kamlah, Lirk, & Bracher, 2016).

Molecular Structure Analysis

Isoquinoline derivatives like Decahydro-isoquinoline-1-carboxylic acid have intriguing molecular structures. R. Kanimozhi et al. (2020) conducted a comprehensive study of the molecular structure, including vibrational modes and electronic properties, of isoquinoline–1–carboxylic acid and its derivatives (Kanimozhi, Arjunan, & Mohan, 2020).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions. For instance, Sánchez-Sánchez et al. (2004) reported the electrochemical reduction of 1-isoquinolinecarboxylic acid, demonstrating the reactivity of these compounds under different conditions (Sánchez-Sánchez, Expósito, Batanero, Montiel, Barba, & Aldaz, 2004).

Physical Properties Analysis

Understanding the physical properties of Decahydro-isoquinoline-1-carboxylic acid involves examining factors like solubility, melting point, and molecular geometry. The physical properties are closely related to its molecular structure and are crucial for determining its applications in different fields.

Chemical Properties Analysis

The chemical properties of Decahydro-isoquinoline-1-carboxylic acid include reactivity with other chemicals, stability under various conditions, and potential for forming derivatives. Research by Rouchet et al. (2015) on decarboxylative cross-coupling of carboxy isoquinoline N-oxides provides insights into the chemical behavior of similar compounds (Rouchet, Schneider, Fruit, & Hoarau, 2015).

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h7-9,11H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWUWTAURHNLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCNC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60411890
Record name Decahydro-isoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydro-isoquinoline-1-carboxylic acid

CAS RN

169390-26-5
Record name Decahydro-isoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60411890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-isoquinolinecarboxylic acid (50 g, 0.288 mol) in EtOH (150 mL) and 60 mL of 5N HCl was reduced over 5% Rh/Al2O3 (14 g) at 52 bar (750 psi) of hydrogen in a high pressure apparatus at 50° C. for 17 hours. The reaction mixture was filtered through a pad of diatomaceous earth, and the filtrate was concentrated in vacuo. The solid was triturated with water, filtered and dried to give DL-perhydro-1-isoquinolinecarboxylic acid (DL-1-Piq-OH) (30 g, 48%) FD-MS 184 (MH+).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
catalyst
Reaction Step One

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